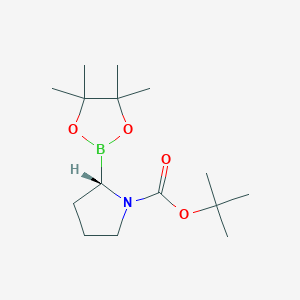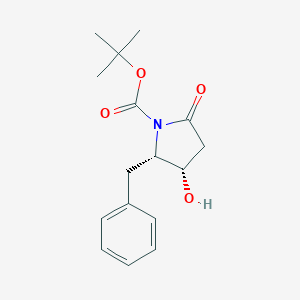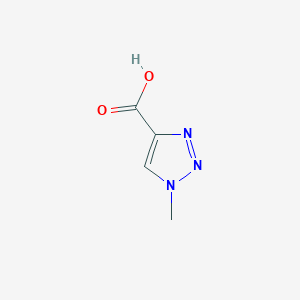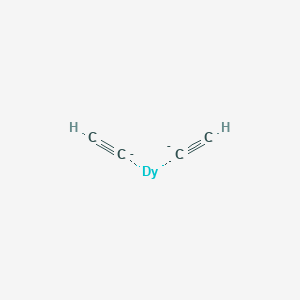
Dysprosium tetracarbide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium tetracarbide is a chemical compound that contains four carbon atoms and one dysprosium atom. It is a rare earth metal and is a member of the lanthanide series. Dysprosium tetracarbide is a highly reactive compound and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of dysprosium tetracarbide is not well understood. However, it is believed that dysprosium tetracarbide interacts with other compounds in a way that enhances their magnetic and superconducting properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of dysprosium tetracarbide. However, it is known that dysprosium is a rare earth metal that can accumulate in the body and cause toxicity. Therefore, caution should be exercised when handling dysprosium tetracarbide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dysprosium tetracarbide has several advantages for lab experiments. It is a highly reactive compound that can be used to enhance the properties of other compounds. It is also relatively easy to synthesize and can be produced in a laboratory setting. However, dysprosium tetracarbide is a rare and expensive compound, which can limit its use in some experiments.
Direcciones Futuras
For dysprosium tetracarbide research include the development of higher magnetic and superconducting properties and further understanding of its mechanism of action.
Métodos De Síntesis
Dysprosium tetracarbide can be synthesized by reacting dysprosium metal with carbon monoxide gas at high temperature and pressure. This reaction produces dysprosium tetracarbide as a black solid. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Dysprosium tetracarbide has various scientific research applications. It is used in the production of magnetic materials, such as dysprosium-cobalt magnets, which have high magnetic properties. Dysprosium tetracarbide is also used in the production of high-temperature superconductors, which have potential applications in energy storage and transmission.
Propiedades
Número CAS |
12543-88-3 |
|---|---|
Nombre del producto |
Dysprosium tetracarbide |
Fórmula molecular |
C4H2Dy-2 |
Peso molecular |
212.56 g/mol |
Nombre IUPAC |
dysprosium;ethyne |
InChI |
InChI=1S/2C2H.Dy/c2*1-2;/h2*1H;/q2*-1; |
Clave InChI |
WSBDJAXQWHCAGF-UHFFFAOYSA-N |
SMILES |
C#[C-].C#[C-].[Dy] |
SMILES canónico |
C#[C-].C#[C-].[Dy] |
Sinónimos |
DYSPROSIUM TETRACARBIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







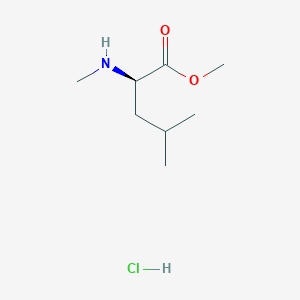

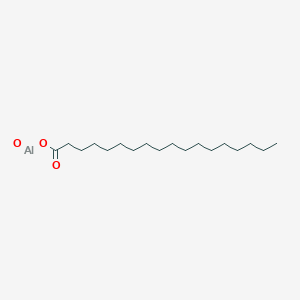
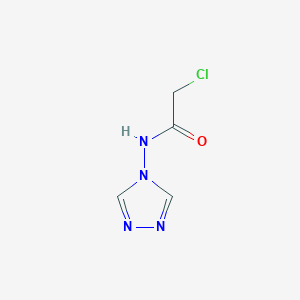
![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)


